Zinc dithionite

Pulp and Paper Bleaching Hydrogen Sulfide Mitigation Corrosion Prevention

Zinc dithionite (CAS 7779-86-4), also known as zinc hydrosulfite, is a white crystalline powder belonging to the transition metal dithionite class. It functions as a strong reducing agent and is industrially produced via the reaction of zinc dust with sulfur dioxide in aqueous slurry.

Molecular Formula O4S2Zn
Molecular Weight 193.5 g/mol
CAS No. 7779-86-4
Cat. No. B1604873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc dithionite
CAS7779-86-4
Molecular FormulaO4S2Zn
Molecular Weight193.5 g/mol
Structural Identifiers
SMILES[O-]S(=O)S(=O)[O-].[Zn+2]
InChIInChI=1S/H2O4S2.Zn/c1-5(2)6(3)4;/h(H,1,2)(H,3,4);/q;+2/p-2
InChIKeyPENRVBJTRIYHOA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.00 lb/100 lb water at 68 °F

Zinc Dithionite CAS 7779-86-4: Industrial Reducing Agent and Bleaching Intermediate


Zinc dithionite (CAS 7779-86-4), also known as zinc hydrosulfite, is a white crystalline powder belonging to the transition metal dithionite class [1]. It functions as a strong reducing agent and is industrially produced via the reaction of zinc dust with sulfur dioxide in aqueous slurry [2]. This compound serves as a critical intermediate in the zinc-process manufacturing of sodium dithionite and finds direct application in wood pulp brightening, textile bleaching, and as a depressant in mining flotation operations . Zinc dithionite is water-soluble but decomposes exothermically when exposed to limited moisture, releasing sulfur dioxide gas [3].

Why Zinc Dithionite Cannot Be Readily Substituted with Sodium Dithionite in Critical Industrial Processes


Although zinc dithionite and sodium dithionite share the same dithionite anion and are both employed as reductive bleaching agents, they exhibit fundamentally different performance characteristics in specific industrial contexts [1]. Sodium dithionite, under acidic bleaching conditions (pH 4.5–5.5) typical for groundwood pulp, undergoes decomposition that generates hydrogen sulfide gas—a toxic nuisance that also severely corrodes copper-based paper-forming apparatus [1]. In contrast, zinc dithionite produces little to no hydrogen sulfide under identical conditions, a property that historically established it as the preferred composition for wood pulp bleaching [1]. Furthermore, zinc dithionite demonstrates selective reducing capability in organic synthesis, preferentially reducing certain functional groups while leaving others intact—a selectivity profile that sodium dithionite does not reliably reproduce . These application-specific performance divergences preclude simple one-to-one substitution based solely on nominal equivalence.

Zinc Dithionite Quantitative Performance Evidence: Head-to-Head Comparisons with Sodium Dithionite and Alternative Reducing Agents


Hydrogen Sulfide Evolution During Wood Pulp Bleaching: Zinc Dithionite vs. Sodium Dithionite

In wood pulp bleaching operations conducted at the optimal pH range of 4.5 to 5.5, sodium dithionite solutions generate hydrogen sulfide gas as a decomposition byproduct, creating both a health hazard and severe corrosion of copper-based downstream paper-forming equipment [1]. In direct contrast, zinc dithionite was historically the preferred bleaching composition precisely because it evolves little or no hydrogen sulfide under these same acidic process conditions [1]. This differential behavior directly impacts operational safety and capital equipment longevity in pulp mills.

Pulp and Paper Bleaching Hydrogen Sulfide Mitigation Corrosion Prevention

Bleaching Efficiency Parity: Zinc Dithionite Matches Sodium Dithionite on Brightness Gain per Unit Mass

Despite divergent hydrogen sulfide evolution behavior, zinc dithionite delivers bleaching performance comparable to commercially available sodium dithionite blends when evaluated on an equal-mass basis. Laboratory and field trials demonstrated that bleaching effectiveness is equivalent when comparing solutions prepared from dry sodium dithionite blends against commercial zinc dithionite, measured on a basis of pounds of bleaching agent per ton of pulp per point brightness gain [1]. This equivalence indicates that users can achieve identical brightness targets without sacrificing bleaching efficiency when selecting zinc dithionite.

Groundwood Pulp Brightness Gain Reductive Bleaching

Wastewater Hexavalent Chromium Reduction: Zinc Dithionite Effectiveness Across Broad pH Range

Zinc dithionite effectively reduces dissolved hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺) in liquid waste effluents across a broad pH range of approximately 4 to 9, with optimal performance in the range of 4.5 to 7 [1]. The process requires a weight ratio of zinc hydrosulfite to hexavalent chromium of about 4:1 or greater, with a typical operating range of 4:1 to 14:1 [1]. The trivalent chromium subsequently forms solid Cr(OH)₃ that can be separated from the liquid phase. Unlike competing reducing agents that may require tight pH control or fail to address co-contaminants, zinc dithionite simultaneously removes both hexavalent chromium and complex iron cyanides in a single treatment step, with the zinc cation forming a solid precipitate with complex iron cyanide species [1].

Industrial Wastewater Treatment Hexavalent Chromium Reductive Precipitation

Selective Reduction in Organic Synthesis: Functional Group Discrimination

Zinc dithionite exhibits a capacity for selective reduction of specific functional groups while leaving others unaffected, a property that distinguishes it from sodium dithionite in organic synthesis applications . This controlled reactivity enables precise synthetic transformations where over-reduction must be avoided. Zinc dithionite is employed as a reagent in analytical chemistry for the identification of particular molecules, leveraging its regulated reactivity profile that differs from the broader reducing activity of sodium dithionite .

Organic Synthesis Chemoselective Reduction Functional Group Discrimination

Continuous Flow Synthesis Process Intensification: Optimized Zinc Dithionite Production Parameters

Recent process intensification research has established quantitative parameters for zinc dithionite synthesis from zinc particles and SO₂ [1]. In batch reactors mimicking industrial conditions, increasing temperature negatively impacts dithionite selectivity due to competing decomposition to zinc sulfite. The competing reactions follow distinct rate laws: dithionite formation rate r₁ = −k₁ × SZn_adim × CSO₂, while the undesirable sulfite-forming side reaction follows r₂ = −k₂ × (SZn_adim)⁰ × (CSO₂)⁰.⁵ [1]. A pilot-scale continuous flow mesofluidic reactor was designed and operated with liquid SO₂ and aqueous zinc slurry, enabling parametric optimization and numerical modeling of concentration and temperature profiles [1]. This work provides a validated kinetic framework for process optimization unavailable for sodium dithionite produced via alternative routes.

Process Intensification Continuous Flow Synthesis Mesofluidic Reactor

Historical Industrial Validation: Zinc Hydrosulfite as the Established Standard in Indigo Dyeing

The zinc dust process for hydrosulfite production was historically recognized as particularly suitable for indigo dyeing applications [1]. In this process, sulfur dioxide is blown through an aqueous slurry of zinc dust, precipitating the zinc with soda, followed by filtration and salting out with alcohol [1]. This method became established among textile specialists for vat dyeing operations where consistent reduction of indigo to its leuco form is critical for fiber penetration and color development.

Textile Dyeing Indigo Reduction Vat Dyeing

Optimal Industrial and Research Application Scenarios for Zinc Dithionite CAS 7779-86-4


Acidic Wood Pulp Bleaching Operations Requiring H₂S Mitigation

Pulp mills operating groundwood or mechanical pulp bleaching lines at pH 4.5–5.5 face a documented hydrogen sulfide evolution problem when using sodium dithionite. Zinc dithionite provides a drop-in alternative that eliminates H₂S generation without requiring hexamethylenetetramine or other stabilizing additives [1], while delivering equivalent brightness gain per pound of bleaching agent applied per ton of pulp [2]. This scenario is particularly relevant for mills with copper-based forming screens or those operating under stringent workplace H₂S exposure limits.

Industrial Wastewater Treatment of Mixed Chromium-Cyanide Effluents

Industrial liquid waste streams containing both dissolved hexavalent chromium and complex iron cyanides present a treatment challenge requiring dual-function chemistry. Zinc dithionite addresses both contaminants in a single treatment step: the dithionite anion reduces Cr⁶⁺ to Cr³⁺ across a flexible pH range of 4 to 9, while the zinc cation forms a solid precipitate with complex iron cyanides [3]. This integrated approach reduces chemical inventory, eliminates the need for separate cyanide precipitation steps, and simplifies overall treatment train design.

Chemoselective Organic Transformations Requiring Controlled Reduction

Organic synthesis protocols requiring selective reduction of specific functional groups without affecting others benefit from zinc dithionite's documented selectivity profile . Unlike sodium dithionite, which functions as a broader-spectrum reducing agent, zinc dithionite offers controlled reactivity that enables precise synthetic transformations. This scenario applies to multi-step syntheses where protecting-group strategies are impractical or where over-reduction to undesired byproducts must be avoided.

On-Site Sodium Dithionite Production via the Zinc Process Route

Zinc dithionite serves as the essential intermediate in the zinc-process manufacturing route for sodium dithionite, produced by reacting zinc particles with gaseous SO₂ in aqueous solution [4]. Recent process intensification research has established validated kinetic rate laws and continuous flow reactor models that enable optimized production of this intermediate [4]. Facilities employing the zinc-process route can leverage these kinetic parameters to improve dithionite selectivity and reduce decomposition to zinc sulfite, directly impacting overall sodium dithionite production economics.

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